[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C8H15F3N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoroethyl group attached to the nitrogen atom
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSEFCVKGFFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335653-61-7 | |
| Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide as a solvent at room temperature.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the trifluoroethyl group.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a tool compound in biological research to study the effects of trifluoroethyl groups on biological activity.
Chemical Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: This compound lacks the methanamine group but shares the trifluoroethyl and piperidine core structure.
4-(Trifluoromethyl)piperidine: This compound has a trifluoromethyl group instead of a trifluoroethyl group, leading to different chemical properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine is a synthetic compound belonging to the piperidine class, characterized by the presence of a trifluoroethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure suggests possible interactions with various biological targets, which may lead to significant therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C8H15F3N2. The trifluoroethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy in biological systems.
The primary mode of action for this compound appears to involve its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . By binding to CGRP receptors, this compound may inhibit the action of CGRP, a neuropeptide implicated in pain transmission and modulation. This mechanism suggests potential applications in pain management therapies.
Target Interaction
The trifluoroethyl group may facilitate key interactions with proteins involved in various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit improved potency against enzymes such as reverse transcriptase, indicating a broader spectrum of potential therapeutic uses.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties. For instance:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 mL/h/kg post intravenous administration .
Toxicity and Safety Profile
In toxicity assessments conducted on Kunming mice:
- The compound demonstrated no acute toxicity up to concentrations of 2000 mg/kg.
- Subacute studies indicated a favorable safety profile with no significant adverse effects observed at high doses (40 mg/kg) over several days .
Medicinal Chemistry
As an intermediate in pharmaceutical synthesis, this compound has been utilized in developing compounds targeting the central nervous system. Its role as a tool compound allows researchers to investigate the effects of trifluoroethyl groups on biological activity.
Antiviral Activity
Recent studies have explored the compound's potential antiviral properties. It has shown promising results against various viral strains by affecting viral replication processes .
Biochemical Pathways
The interactions of this compound with cytochrome P450 enzymes are noteworthy:
- Enzyme Interactions : The compound can modulate the activity of cytochrome P450 enzymes involved in drug metabolism.
- Impact on Metabolism : Alterations in enzyme activity can lead to changes in levels of reactive oxygen species and influence cellular metabolism.
Summary of Findings
| Parameter | Value |
|---|---|
| Molecular Formula | C8H15F3N2 |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity (Mice) | No toxicity at 2000 mg/kg |
| Key Biological Activity | CGRP receptor antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
